3,4-Dicyanothiophene

Description

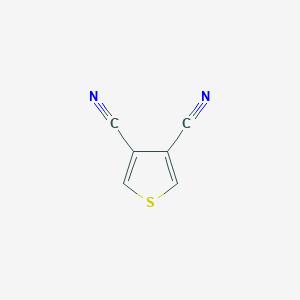

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

thiophene-3,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N2S/c7-1-5-3-9-4-6(5)2-8/h3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLBLMYJYPZTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172213 | |

| Record name | 3,4-Dicyanothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18853-32-2 | |

| Record name | 3,4-Dicyanothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018853322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Thiophenedicarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dicyanothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dicyanothiophene: Properties, Synthesis, and Applications in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dicyanothiophene, a key building block in the development of advanced organic electronic materials. The document details its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its primary application in the creation of high-performance donor-acceptor polymers for organic solar cells. This guide is intended to be a valuable resource for researchers and professionals working in the fields of organic chemistry, materials science, and drug development.

Chemical and Physical Properties

This compound, with the CAS number 18853-32-2 , is a heterocyclic organic compound featuring a thiophene ring substituted with two nitrile groups at the 3 and 4 positions.[1] This substitution pattern imparts unique electronic properties to the molecule, making it a strong electron-accepting unit.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18853-32-2 | [1] |

| Molecular Formula | C₆H₂N₂S | [1] |

| Molecular Weight | 134.16 g/mol | [1] |

| IUPAC Name | Thiophene-3,4-dicarbonitrile | [1] |

| Melting Point | 225.5-227.5 °C | |

| Boiling Point | 339.0 ± 27.0 °C (Predicted) | |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | |

| Appearance | Not explicitly stated, likely a solid at room temperature | |

| Solubility | While specific data is limited, its precursor 3,4-dibromothiophene exhibits high solubility in polar aprotic solvents like acetone, dichloromethane, and THF, moderate solubility in polar protic solvents like methanol and ethanol, and low solubility in nonpolar solvents like hexane. A similar profile can be anticipated for this compound.[3] |

Synthesis and Reactivity

While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the reviewed literature, a common synthetic route involves the cyanation of 3,4-dibromothiophene. The synthesis of 3,4-dibromothiophene itself can be achieved through the selective debromination of 2,3,4,5-tetrabromothiophene using a reducing agent like zinc powder in acetic acid.[4][5]

The reactivity of this compound is primarily centered around its electron-deficient thiophene ring and the reactive nitrile groups. It serves as a versatile building block in polymerization reactions, particularly in the synthesis of donor-acceptor (D-A) copolymers.[2][6][7] The strong electron-withdrawing nature of the dicyano substitution lowers the HOMO energy level of the resulting polymers, which is advantageous for achieving high open-circuit voltages in organic solar cells.[6][8]

Experimental Protocols

The following sections provide illustrative experimental protocols for the application of this compound derivatives in the synthesis of conjugated polymers for organic electronics. These protocols are based on procedures described in the scientific literature.

Synthesis of a Donor-Acceptor Copolymer using a this compound-based Monomer

This protocol outlines a typical Stille coupling polymerization, a common method for creating D-A copolymers.

Materials:

-

A distannylated donor monomer (e.g., (4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane))

-

A dibrominated acceptor monomer derived from this compound

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as a catalyst

-

Tri(o-tolyl)phosphine (P(o-tol)₃) as a ligand

-

Anhydrous chlorobenzene as the solvent

Procedure:

-

In a dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the donor monomer, the this compound-based acceptor monomer, Pd₂(dba)₃, and P(o-tol)₃ in anhydrous chlorobenzene.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to a specified temperature (e.g., 110 °C) and stir for a designated period (e.g., 24-48 hours).

-

Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

-

Upon completion, cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Collect the polymer precipitate by filtration.

-

Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers.

-

Dissolve the purified polymer in a suitable solvent like chloroform or chlorobenzene and re-precipitate it in methanol.

-

Collect the final polymer product by filtration and dry it under vacuum.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are crucial for confirming the structure of the synthesized polymers. The spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[9] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

FT-IR spectroscopy is used to identify the functional groups present in the molecule. For this compound and its derivatives, the characteristic stretching vibration of the nitrile group (C≡N) is expected in the range of 2220-2260 cm⁻¹. The spectrum also reveals characteristic absorptions for the thiophene ring, including C-H stretching and ring vibrations.[11][12]

Applications in Organic Electronics

The primary application of this compound is as a building block for the synthesis of electron-deficient units in donor-acceptor conjugated polymers used in organic electronic devices, particularly organic solar cells (OSCs).[2][6][8]

The incorporation of the this compound moiety into the polymer backbone offers several advantages:

-

Lowered HOMO Energy Levels: The strong electron-withdrawing nature of the cyano groups effectively lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. This leads to a larger open-circuit voltage (Voc) in OSCs, a key parameter for high power conversion efficiency.[6][8]

-

Tunable Optoelectronic Properties: By copolymerizing this compound-based units with various donor moieties, the optical and electronic properties of the resulting polymer, such as the bandgap and absorption spectrum, can be finely tuned to better match the solar spectrum.

-

Improved Device Performance: The use of polymers containing this compound has led to the development of high-performance OSCs with improved efficiency and stability.[2]

Logical and Experimental Workflow Diagrams

The following diagrams illustrate key processes related to the synthesis and application of this compound-based materials.

Caption: Workflow for the synthesis of a donor-acceptor polymer.

Caption: Workflow for the fabrication of an organic solar cell.

Conclusion

This compound is a valuable and versatile building block in the field of organic electronics. Its unique electronic properties, stemming from the electron-withdrawing dicyano substitution on the thiophene ring, make it an ideal component for the synthesis of high-performance donor-acceptor copolymers. These materials have shown great promise in advancing the efficiency and stability of organic solar cells. This technical guide has provided a comprehensive overview of the properties, synthesis, and applications of this compound, offering a foundational resource for researchers and professionals in the field. Further research into novel synthetic routes and the exploration of its potential in other electronic applications will continue to drive innovation in this exciting area of materials science.

References

- 1. This compound | C6H2N2S | CID 140435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ternary copolymers containing this compound for efficient organic solar cells with reduced energy loss - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. CN103613577A - Preparation method for 3,4-dibromothiophene - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Halogen-free Polymer Donors Based on this compound for High-performance Polymer Solar Cells [cjps.org]

- 9. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 3,4-Dicyanothiophene Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 3,4-dicyanothiophene, a versatile monomer increasingly utilized in the development of advanced materials and with potential applications in medicinal chemistry. The document details a robust two-step synthetic pathway, commencing with the high-yield preparation of the 3,4-dibromothiophene precursor, followed by a cyanation reaction. Detailed experimental protocols, purification techniques, and characterization data are presented to enable researchers to produce high-purity this compound for a range of research and development applications.

Introduction

Thiophene and its derivatives are a cornerstone in medicinal chemistry and materials science, with a significant number of FDA-approved drugs containing this privileged heterocyclic scaffold.[1][2] The unique electronic properties and versatile reactivity of the thiophene ring make it an attractive building block for novel therapeutic agents and functional organic materials.[3] Among the various substituted thiophenes, this compound (also known as thiophene-3,4-dicarbonitrile) has emerged as a valuable monomer due to its structural simplicity and facile synthesis.[4] Its electron-withdrawing dicyano substitution pattern significantly influences the electronic properties of resulting materials, making it a key component in the design of organic semiconductors and polymers for applications such as polymer solar cells.[1][4] While its direct applications in drug development are still emerging, the dicyano motif is a known pharmacophore, and its incorporation into the thiophene scaffold presents intriguing possibilities for the design of novel bioactive molecules.[5]

This guide provides a detailed methodology for the synthesis and purification of this compound, targeting researchers and professionals in drug development and materials science who require a reliable source of this high-purity monomer.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound is a two-step process. The first step involves the preparation of the key intermediate, 3,4-dibromothiophene. The second step is the conversion of the dibromo-intermediate to the final dicyanothiophene product via a cyanation reaction.

C4Br4S + 2 Zn --(CH3COOH)--> C4H2Br2S + 2 ZnBr2

C4H2Br2S + 2 CuCN --(DMF)--> C4H2(CN)2S + 2 CuBr

Figure 2: Workflow for the synthesis of 3,4-dibromothiophene.

Figure 3: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has outlined a reliable and high-yielding synthetic route to this compound. By following the detailed experimental protocols for the synthesis of the 3,4-dibromothiophene intermediate and its subsequent cyanation, researchers can obtain this valuable monomer in high purity. The provided information on purification and characterization will aid in ensuring the quality of the final product for use in both materials science and as a scaffold for the development of novel pharmaceuticals. The continued exploration of this compound and its derivatives holds significant promise for advancements in these fields.

References

- 1. Ternary copolymers containing this compound for efficient organic solar cells with reduced energy loss - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Profile of 3,4-Dicyanothiophene

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-dicyanothiophene (Thiophene-3,4-dicarbonitrile), a key heterocyclic building block in the development of advanced organic materials. Due to the limited availability of experimentally derived spectra in public databases, this guide presents a combination of predicted and theoretical data to serve as a valuable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Disclaimer: The following NMR data are predicted by computational algorithms and should be used as an estimation. Experimental verification is recommended.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.35 | Singlet (s) | 2H, Thiophene C-H |

Prediction generated using NMRDB.org.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| 141.5 | C2, C5 (Thiophene C-H) |

| 115.1 | C3, C4 (Thiophene C-CN) |

| 112.8 | C≡N (Nitrile Carbon) |

Prediction generated using NMRDB.org.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. For this compound, the key functional groups are the nitrile (-C≡N) and the thiophene ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (Thiophene) |

| 2260 - 2220 | Strong, Sharp | C≡N Stretch | Nitrile |

| 1600 - 1400 | Medium-Weak | C=C Stretch | Aromatic (Thiophene Ring) |

| 900 - 675 | Medium-Strong | C-H Out-of-Plane Bend | Aromatic (Thiophene) |

Data is based on established IR spectroscopy correlation tables. The nitrile C≡N stretch is a particularly strong and diagnostically useful peak.[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the NMR probe for the desired nucleus (¹H or ¹³C).

-

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Place approximately 1-2 mg of dry this compound powder into an agate mortar.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize light scattering.

-

Transfer a small amount of the powder into a pellet-pressing die.

-

Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Collect the sample spectrum.

-

Process the spectrum by performing a background subtraction.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound by accurately weighing a small amount of the compound and dissolving it in a known volume of a UV-grade solvent (e.g., ethanol, hexane, acetonitrile).

-

From the stock solution, prepare a dilute solution of a concentration that will result in an absorbance reading between 0.1 and 1.0 at the λmax.

-

Use matched quartz cuvettes for the sample and reference solutions.

-

-

Data Acquisition:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.

-

Fill a cuvette with the pure solvent to be used as the reference (blank).

-

Place the reference cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Replace the reference cuvette with the cuvette containing the sample solution.

-

Scan the sample to obtain the UV-Vis absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Visualized Workflow: Spectroscopic Analysis of a Novel Compound

The following diagram illustrates a typical workflow for the characterization of a synthesized or isolated organic compound like this compound.

Caption: General workflow for the spectroscopic characterization of an organic compound.

References

A Technical Guide to the Electronic and Optical Properties of 3,4-Dicyanothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dicyanothiophene (DCT) core is a highly versatile and valuable building block in the design of advanced organic materials. Characterized by its strong electron-withdrawing nature, the DCT moiety imparts unique electronic and optical properties to its derivatives, making them promising candidates for a wide range of applications, from organic electronics to biomedical imaging. This technical guide provides an in-depth overview of the synthesis, characterization, and key properties of this compound derivatives, with a focus on their electronic and optical characteristics.

Core Properties of the this compound Moiety

The defining feature of the this compound scaffold is the presence of two electron-withdrawing nitrile (-CN) groups attached to the thiophene ring. This structural feature has profound effects on the electronic properties of the molecule:

-

Strong Electron Acceptor: The cyano groups are potent electron-withdrawing groups, rendering the DCT core an excellent electron acceptor. This property is fundamental to the design of donor-acceptor (D-A) type molecules with tailored electronic properties.

-

Deep HOMO and LUMO Levels: The incorporation of the DCT unit into a conjugated system typically leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1] The ability to tune these frontier molecular orbital levels is crucial for applications in organic electronics, such as organic solar cells (OSCs), where precise energy level alignment is required for efficient charge separation and transport.[1][2]

-

Enhanced Intermolecular Interactions: The polar nature of the cyano groups can promote strong intermolecular dipole-dipole interactions, leading to more ordered molecular packing in the solid state. This can positively influence charge transport properties in organic thin-film devices.

Synthesis of this compound Derivatives

A variety of synthetic strategies can be employed to incorporate the this compound core into larger molecular architectures. Common methods include cross-coupling reactions, which allow for the facile formation of carbon-carbon bonds between the DCT unit and other aromatic or heteroaromatic moieties.

A general synthetic workflow for preparing donor-acceptor type molecules based on this compound is illustrated below. This often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated this compound and a boronic acid or ester derivative of a donor molecule.

Caption: A generalized workflow for the synthesis of donor-acceptor type this compound derivatives.

Electronic and Optical Properties: A Quantitative Overview

The electronic and optical properties of this compound derivatives are highly tunable by modifying the donor moieties attached to the DCT core. This section provides a summary of key quantitative data for representative DCT derivatives.

Photophysical Properties

The absorption and emission characteristics of DCT derivatives are of significant interest for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. The strong intramolecular charge transfer (ICT) from the donor to the DCT acceptor often results in compounds with significant solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent.

| Derivative Type | Donor Moiety | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent | Reference |

| Polymer | PB3TCN-C66 | ~480 (in film) | - | - | Film | [1] |

| Small Molecule | BODIPY-Phthalonitrile | Varies with solvent | Varies with solvent | Varies with solvent | Multiple | [3] |

| Small Molecule | Thiophene-based D-A | 380-450 | 450-550 | - | Various | [4] |

Note: The photophysical properties are highly dependent on the specific molecular structure, solvent, and aggregation state. The data presented here are representative examples.

Electrochemical Properties

Cyclic voltammetry is a key technique used to determine the HOMO and LUMO energy levels of these materials, which are critical parameters for predicting their performance in electronic devices.

| Derivative Type | Donor Moiety | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (Eg, eV) | Reference |

| Polymer | PB3TCN-C66 | -5.54 | - | - | [1] |

| Small Molecule | Ferrocene-DPP-TCBD | -5.20 | -3.62 | 1.58 | [5] |

| Polymer | PBDCT-β | -5.61 | - | - | [1] |

Note: HOMO and LUMO levels are typically estimated from the onset of oxidation and reduction potentials, respectively, and can be influenced by the experimental conditions.

Experimental Protocols

This section provides an overview of the key experimental methodologies for the synthesis and characterization of this compound derivatives.

Synthesis: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a donor-acceptor molecule by coupling a donor-boronic ester to a halogenated this compound.

Materials:

-

Halogenated this compound (1 equivalent)

-

Donor-boronic acid pinacol ester (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3, 2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated this compound, the donor-boronic acid pinacol ester, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling with argon for 15-20 minutes or by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

-

Further purify the product by recrystallization if necessary.

-

Characterize the final product by NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis.

Characterization Workflow

A typical workflow for the characterization of newly synthesized this compound derivatives is depicted below.

Caption: A standard workflow for the comprehensive characterization of this compound derivatives.

Applications in Bioimaging and Sensing

The strong fluorescence and environmentally sensitive emission of many this compound derivatives make them attractive candidates for the development of fluorescent probes for bioimaging and sensing. The core principle behind their use as sensors is often based on modulating the intramolecular charge transfer (ICT) process upon interaction with a specific analyte.

Design Strategy for a Fluorescent Sensor:

References

- 1. researchgate.net [researchgate.net]

- 2. Ternary copolymers containing this compound for efficient organic solar cells with reduced energy loss - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Structure and Computational Analysis of 3,4-Dicyanothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dicyanothiophene (DCT) is a heterocyclic organic compound featuring a thiophene ring substituted with two nitrile (cyano) groups at the 3 and 4 positions. Its chemical formula is C₆H₂N₂S. DCT has garnered significant attention in materials science and organic electronics as a versatile and electron-deficient building block.[1] The strong electron-withdrawing nature of the two cyano groups profoundly influences the electronic properties of the thiophene core, making it an essential component in the design of high-performance conjugated polymers for applications such as polymer solar cells (PSCs).[1] Computational analysis, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the structural, spectroscopic, and electronic properties of DCT, providing critical insights that guide the synthesis and application of novel materials.[1][2]

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₂N₂S |

| Molecular Weight | 134.16 g/mol |

| IUPAC Name | Thiophene-3,4-dicarbonitrile |

| CAS Number | 18853-32-2 |

| Canonical SMILES | C1=C(C(=CS1)C#N)C#N |

Experimental and Computational Protocols

To accurately predict and understand the properties of this compound, a combination of experimental techniques and computational modeling is employed. Density Functional Theory (DFT) has proven to be a robust method for these calculations.[2][3]

Computational Methodology: Density Functional Theory (DFT)

A standard and effective computational protocol for analyzing molecules like DCT involves the following steps:

-

Software: All calculations are typically performed using the Gaussian suite of programs (e.g., Gaussian 09 or 16).

-

Method: The DFT approach is used to solve the electronic structure of the molecule.[2]

-

Functional and Basis Set: A common and reliable choice is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p).[4][5] This level of theory provides a good balance between accuracy and computational cost for geometric, vibrational, and electronic properties.

-

Geometry Optimization: The molecular structure of DCT is first optimized to find its lowest energy conformation. This step is crucial as all subsequent calculations are performed on this stable geometry.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also yield the data for FT-IR and FT-Raman spectra.

-

Further Analyses: The optimized geometry is then used for single-point calculations to determine other properties:

-

NMR Spectra: Chemical shifts (¹³C and ¹H) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[6]

-

UV-Vis Spectra: Electronic absorption properties are predicted using Time-Dependent DFT (TD-DFT).[7][8]

-

Electronic Properties: Analyses such as Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbitals (HOMO-LUMO) are conducted to understand charge distribution, reactivity, and electronic transitions.[4][9][10]

-

Experimental Protocols

-

FT-IR Spectroscopy: The infrared spectrum is recorded in the 4000–400 cm⁻¹ range.[11] The sample is typically prepared as a KBr pellet. This technique measures the absorption of infrared radiation by the molecule's vibrational modes.

-

FT-Raman Spectroscopy: The Raman spectrum is recorded in the 3500–50 cm⁻¹ range using a laser excitation source.[12] Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that cause a change in the molecule's polarizability.[13]

-

UV-Vis Spectroscopy: The absorption spectrum is measured in a suitable solvent (e.g., methanol, chloroform, or DMF) across the ultraviolet and visible range (typically 200-800 nm) to identify electronic transitions.[7]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically in a deuterated solvent like CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

Data Presentation and Analysis

The following sections present representative data obtained from DFT calculations and experimental measurements.

Molecular Geometry

Table 1: Selected Calculated Geometrical Parameters for this compound

| Parameter | Bond | Calculated Length (Å) | Parameter | Angle | Calculated Angle (°) |

| Bond Lengths | C2-C3 | 1.38 | Bond Angles | C5-S1-C2 | 92.5 |

| C3-C4 | 1.45 | S1-C2-C3 | 111.8 | ||

| S1-C2 | 1.72 | C2-C3-C4 | 112.0 | ||

| C3-C6 | 1.43 | C3-C4-C5 | 111.9 | ||

| C6-N7 | 1.16 | C2-C3-C6 | 124.0 | ||

| C2-H9 | 1.08 | C3-C6-N7 | 179.1 |

Note: Atom numbering corresponds to a standard thiophene ring (S=1, C=2, C=3, C=4, C=5) with cyano groups attached at C3 and C4. The C≡N bond length of 1.16 Å is consistent with typical experimental values for nitriles.[14]

Vibrational Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy is essential for identifying functional groups. The cyano (C≡N) group has a very strong and characteristic absorption in the IR spectrum. The calculated frequencies are typically scaled by a factor (~0.96) to better match experimental values.

Table 2: Key Vibrational Frequencies for this compound (cm⁻¹)

| Vibrational Assignment | Calculated (Scaled) | FT-IR (Experimental) | FT-Raman (Experimental) |

| C-H Stretching | 3115 | ~3110 | ~3112 |

| C≡N Stretching | 2230 | ~2235 (very strong) | ~2233 (strong) |

| C=C Ring Stretching | 1510 | ~1515 | ~1512 |

| C-C Ring Stretching | 1425 | ~1428 | ~1430 |

| C-H In-plane Bending | 1205 | ~1208 | ~1206 |

| C-S Stretching | 850 | ~855 | ~851 |

Note: Experimental values are typical representations for substituted thiophenes and may vary slightly. The intense C≡N stretch is a key identifier for this molecule.[12]

NMR Spectral Analysis

Calculated NMR chemical shifts, using the GIAO method, correlate well with experimental data and are crucial for structure elucidation.[6]

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Atom Position | Calculated Chemical Shift (ppm) |

| ¹H | H (on C2, C5) | 8.25 |

| ¹³C | C2, C5 | 135.1 |

| ¹³C | C3, C4 | 115.5 |

| ¹³C | C (cyano) | 113.0 |

Note: Shifts are relative to TMS. The deshielding of the ring protons to ~8.25 ppm is expected due to the electron-withdrawing effect of the cyano groups.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The HOMO-LUMO energy gap (ΔE) indicates the molecule's chemical stability and is a crucial parameter for electronic materials.[3]

Table 4: FMO Energies and Related Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -7.52 |

| LUMO Energy | -2.88 |

| HOMO-LUMO Gap (ΔE) | 4.64 |

A relatively large energy gap suggests high kinetic stability. The introduction of DCT into polymer chains is known to lower the HOMO energy level of the resulting material, which is advantageous in organic solar cells.[1]

Electronic Absorption Analysis (TD-DFT)

TD-DFT calculations predict the UV-Vis absorption spectrum, which arises from electronic transitions between molecular orbitals.

Table 5: Calculated UV-Vis Absorption Data for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| 265 | 0.58 | HOMO → LUMO |

| 240 | 0.21 | HOMO-1 → LUMO |

The primary absorption peak is predicted around 265 nm, corresponding to the π → π* transition from the HOMO to the LUMO.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis

-

NBO Analysis: This analysis provides insight into intramolecular charge transfer and delocalization. For DCT, significant stabilization energy (E(2)) arises from the delocalization of lone pair electrons from the sulfur atom (LP(S)) into the antibonding orbitals (π*) of the adjacent C=C bonds and the C≡N groups. This confirms the strong electronic conjugation within the molecule.[10][15]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual guide to the charge distribution and reactive sites of a molecule.[3][9]

-

Negative Regions (Red/Yellow): These are located around the highly electronegative nitrogen atoms of the cyano groups. These sites are susceptible to electrophilic attack.

-

Positive Regions (Blue): These are found around the hydrogen atoms on the thiophene ring, indicating sites prone to nucleophilic attack.

-

Neutral Regions (Green): These cover the carbon and sulfur framework of the thiophene ring.

-

Mandatory Visualizations

Computational Analysis Workflow

Caption: Workflow for the computational analysis of this compound.

Logical Relationships of Computational Analyses

Caption: Interrelation of properties derived from the optimized molecular geometry.

Conclusion

The computational analysis of this compound provides a comprehensive understanding of its molecular structure, spectroscopic signatures, and electronic characteristics. DFT calculations reliably predict its geometry, vibrational modes, and NMR chemical shifts. Key findings from FMO, NBO, and MEP analyses—such as its large HOMO-LUMO gap, significant intramolecular charge transfer, and distinct regions of electrophilic and nucleophilic reactivity—explain its stability and electronic behavior. These theoretical insights are invaluable for researchers, confirming why DCT is an effective electron-withdrawing building block and guiding its strategic incorporation into advanced organic materials for electronic and pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron [article.sapub.org]

- 3. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]

- 8. GitHub - Manohara-Ai/UV-Vis_and_Excitation_Energy: Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF [github.com]

- 9. researchgate.net [researchgate.net]

- 10. Ab-initio and DFT calculations on molecular structure, NBO, HOMO-LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. iosrjournals.org [iosrjournals.org]

- 13. nuance.northwestern.edu [nuance.northwestern.edu]

- 14. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

- 15. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of Thiophene: A Technical Guide for Drug Development Professionals

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, has carved a significant niche in the landscape of organic chemistry and drug discovery. From its serendipitous discovery as a contaminant in coal tar to its current status as a privileged scaffold in numerous blockbuster drugs, the journey of thiophene-based compounds is a testament to the continuous evolution of chemical synthesis and medicinal chemistry. This in-depth technical guide explores the historical development of thiophene chemistry, details key synthetic methodologies, and delves into the pharmacology of prominent thiophene-based drugs.

The Serendipitous Discovery of Thiophene

The story of thiophene begins in 1882 with German chemist Viktor Meyer.[1][2] While demonstrating the "indophenin test" for benzene, which involved adding isatin and concentrated sulfuric acid to produce a blue color, Meyer observed that highly purified benzene failed to give the characteristic reaction.[1] This led him to deduce the presence of an unknown contaminant in crude benzene derived from coal tar that was responsible for the color change.[1][3][4] Through meticulous work, Meyer isolated this sulfur-containing compound and named it "thiophene," recognizing its chemical similarities to benzene.[5] This discovery opened a new chapter in heterocyclic chemistry and laid the foundation for over a century of research into thiophene and its derivatives.

Evolution of Synthetic Methodologies

The initial isolation of thiophene from coal tar was soon followed by the development of various synthetic routes to access the thiophene core and its derivatives. These methods have evolved from harsh, high-temperature reactions to more sophisticated and milder catalytic processes, enabling the synthesis of a vast array of functionalized thiophenes.

Foundational Syntheses

Several classical name reactions form the bedrock of thiophene synthesis:

-

Paal-Knorr Thiophene Synthesis (1884): This method involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to yield substituted thiophenes.[6][7][8][9] The reaction proceeds through the formation of a thioketone intermediate, followed by cyclization and dehydration.[4]

-

Hinsberg Thiophene Synthesis (1910): This synthesis utilizes the condensation of an α-diketone with diethyl thiodiglycolate in the presence of a base to produce 3,4-disubstituted thiophene-2,5-dicarboxylic esters.[10][11][12]

-

Fiesselmann Thiophene Synthesis (1950s): This versatile method allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[13]

-

Gewald Aminothiophene Synthesis (1966): A cornerstone for the preparation of 2-aminothiophenes, this reaction involves the condensation of a ketone with an activated nitrile and elemental sulfur in the presence of a base.[14][15][16] This multicomponent reaction is highly efficient for creating densely functionalized thiophenes.

Modern Synthetic Approaches

Contemporary thiophene synthesis often focuses on improving efficiency, selectivity, and environmental friendliness. Microwave-assisted organic synthesis (MAOS) has been successfully applied to the Paal-Knorr reaction, significantly reducing reaction times and improving yields.[2][3][17] Furthermore, one-pot methodologies for the Gewald reaction using green catalysts like L-proline or CaO have been developed, offering simpler procedures and high yields.[14][18]

Quantitative Data Summary

The following tables provide a comparative overview of key quantitative data related to the synthesis and properties of thiophene-based compounds.

Table 1: Comparison of Selected Thiophene Synthesis Methods

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Typical Yields |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's reagent | High temperature, conventional heating or microwave irradiation | Moderate to Good |

| Gewald Synthesis | Ketone, activated nitrile, elemental sulfur | Base (e.g., morpholine, L-proline, CaO) | 60-100°C, one-pot | Good to Excellent (up to 96%)[16] |

| Hinsberg Synthesis | α-Diketone, diethyl thiodiglycolate | Base (e.g., sodium ethoxide) | Basic conditions | Moderate |

| Fiesselmann Synthesis | α,β-Acetylenic ester, thioglycolic acid derivative | Base | Basic conditions | Good |

| Synthesis of 2-Acetylthiophene | Thiophene, Acetic Anhydride | Solid acid catalyst (e.g., Hβ zeolite) | 60-80°C, 2-5 hours | Excellent (up to 98.6%)[19][20] |

Table 2: Physical Properties of Selected Thiophene-Based Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Thiophene | C₄H₄S | 84.14 | -38 | 84 | 1.051 |

| 2-Acetylthiophene | C₆H₆OS | 126.18 | 10.5 | 214 | 1.166 |

| 2-Thiophenecarboxylic acid | C₅H₄O₂S | 128.15 | 129-131 | 260 | 1.439 |

| Benzothiophene | C₈H₆S | 134.20 | 32 | 221-222 | 1.149 |

Table 3: Pharmacokinetic Parameters of Ticlopidine and Clopidogrel

| Drug | Bioavailability | Protein Binding | Metabolism | Half-life | Excretion |

| Ticlopidine | Increased by food | ~98% | Hepatic (Cytochrome P450) | ~24-36 hours | Renal and fecal |

| Clopidogrel | ~50% | 98% | Hepatic (CYP2C19) | ~6 hours (parent), ~0.5 hours (active metabolite) | Renal and fecal |

Table 4: Receptor Binding Affinities (Ki values in nM) of Olanzapine

| Receptor | Ki (nM) |

| Dopamine D₂ | 11 - 31 |

| Serotonin 5-HT₂A | 4 |

| Serotonin 5-HT₂C | 11 |

| Histamine H₁ | 7 |

| Muscarinic M₁₋₅ | 32 - 132 |

| Adrenergic α₁ | 19 |

Detailed Experimental Protocols

Paal-Knorr Synthesis of 2,5-Dimethylthiophene (Microwave-Assisted)

Materials:

-

2,5-Hexanedione (1,4-diketone)

-

Lawesson's Reagent

-

Toluene

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, dissolve 2,5-hexanedione (1 mmol) in toluene (5 mL).

-

Add Lawesson's Reagent (0.5 mmol).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 150°C for 10 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,5-dimethylthiophene.

One-Pot Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental Sulfur

-

L-proline

-

Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of cyclohexanone (1 mmol) and malononitrile (1 mmol) in DMF (5 mL), add L-proline (10 mol%).[18]

-

Add elemental sulfur (1.1 mmol) to the mixture.[14]

-

Heat the reaction mixture at 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).[18]

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

Synthesis of 2-Acetylthiophene via Friedel-Crafts Acylation

Materials:

-

Thiophene

-

Acetic anhydride

-

Hβ zeolite catalyst

Procedure:

-

In a round-bottom flask equipped with a condenser and magnetic stirrer, combine thiophene (0.1 mol) and acetic anhydride (0.3 mol).[20][21]

-

Heat the mixture in a water bath to 60°C with stirring for 2 hours.[20][21]

-

Monitor the reaction by gas chromatography.

-

After completion, cool the mixture and recover the solid catalyst by filtration.[21]

-

Purify the liquid product by distillation to obtain 2-acetylthiophene (yield up to 98.6%).[20][21]

Mandatory Visualizations

Signaling Pathways of Thiophene-Based Drugs

The biological activity of many thiophene-based drugs stems from their interaction with specific signaling pathways. The following diagrams illustrate the mechanisms of action for two prominent examples.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 7. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. Hinsberg Synthesis of Thiophene Derivatives [drugfuture.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. mdpi.com [mdpi.com]

- 16. d-nb.info [d-nb.info]

- 17. researchgate.net [researchgate.net]

- 18. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 19. Method for preparing 2- acetylthiophene - Eureka | Patsnap [eureka.patsnap.com]

- 20. tsijournals.com [tsijournals.com]

- 21. benchchem.com [benchchem.com]

Navigating the Chemistry of 3,4-Dicyanothiophene: A Technical Guide to Safe Handling and Hazard Awareness

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of 3,4-Dicyanothiophene. The following sections detail the known hazards, exposure controls, and emergency procedures, alongside available toxicological data and insights into its chemical reactivity. This document is intended to support laboratory safety protocols and promote a culture of risk awareness when working with this compound.

Chemical and Physical Properties

This compound is a solid organic compound that serves as a versatile building block in the synthesis of various functional materials, particularly in the field of organic electronics.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | thiophene-3,4-dicarbonitrile | PubChem |

| CAS Number | 18853-32-2 | PubChem |

| Molecular Formula | C₆H₂N₂S | PubChem |

| Molecular Weight | 134.16 g/mol | PubChem[2] |

| Appearance | Solid | Sigma-Aldrich |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | Sigma-Aldrich |

Hazard Identification and Classification

According to the European Chemicals Agency (ECHA), this compound is classified as a hazardous substance.[3] The GHS hazard statements associated with this compound are summarized in Table 2.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

Signal Word: Warning

Toxicological Information

Due to the lack of specific data, a cautious approach is warranted, assuming a moderate to high level of toxicity. The general toxicological endpoints for acute exposure are summarized in Table 3.

| Exposure Route | Potential Health Effects |

| Oral | Harmful if swallowed, may cause gastrointestinal irritation. |

| Dermal | Harmful in contact with skin, causes skin irritation. Prolonged or repeated contact may lead to dermatitis. |

| Inhalation | Harmful if inhaled, may cause respiratory tract irritation, coughing, and shortness of breath. |

| Eye Contact | Causes serious eye irritation, which may result in redness, pain, and blurred vision. |

Experimental Protocols and Safe Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections outline recommended procedures for handling, storage, and disposal.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. At a minimum, the following should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with laboratory and local regulations.

-

Body Protection: A laboratory coat and, for larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron.

-

Respiratory Protection: In case of insufficient ventilation or when handling powders, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Engineering Controls

-

All work with this compound should be performed in a properly functioning chemical fume hood.[5]

-

Ensure adequate ventilation to keep airborne concentrations below exposure limits.

-

An eyewash station and safety shower must be readily accessible in the work area.

Safe Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust or vapors.[6]

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

-

Store locked up.[7]

Spill and Disposal Procedures

-

Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for hazardous waste disposal.[6]

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into sewers or waterways.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain.[5] All waste containing this compound should be collected in a designated hazardous waste container.[5]

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

| Exposure Route | First-Aid Procedure |

| Oral | If swallowed, call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting.[7] |

| Dermal | Immediately take off all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.[7] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7] |

Potential Signaling Pathways and Biological Interactions

While specific signaling pathways affected by this compound have not been elucidated, its structural motifs suggest potential biological activities. Heterocyclic compounds, including thiophenes, are known to play significant roles in medicinal chemistry and can interact with various biological targets.[8][9] The dicyano groups are strong electron-withdrawing groups, which can influence the molecule's electronic properties and its potential to interact with biological macromolecules.

Based on the known activities of similar compounds, the following diagram illustrates a hypothetical workflow for investigating the cytotoxic effects of this compound.

Caption: A hypothetical workflow for investigating the in vitro cytotoxicity of this compound.

Synthesis and Reactivity Considerations

The synthesis of this compound often involves multi-step procedures starting from simpler thiophene derivatives. While a detailed, validated experimental protocol is not publicly available, a plausible synthetic route could involve the reaction of a di-halogenated thiophene with a cyanide source. Given the hazardous nature of both the starting materials and the final product, all synthetic steps must be carried out with extreme caution in a well-ventilated fume hood with appropriate PPE.

The following diagram illustrates a generalized logical relationship for the synthesis of functional materials derived from this compound.

Caption: A generalized synthetic pathway to this compound and its applications.

Conclusion

This compound is a valuable research chemical with significant potential in materials science. However, its handling requires a thorough understanding of its associated hazards. This guide summarizes the currently available health and safety information to aid researchers in implementing safe laboratory practices. Due to the limited specific toxicological data, a high degree of caution is advised. Always consult the most recent Safety Data Sheet (SDS) from the supplier before use and adhere to all institutional and regulatory safety guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H2N2S | CID 140435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echa.europa.eu [echa.europa.eu]

- 4. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 5. benchchem.com [benchchem.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsr.info [ijpsr.info]

An In-depth Technical Guide to the Solubility Characteristics of 3,4-Dicyanothiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Dicyanothiophene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a theoretical solubility profile based on the compound's chemical structure and offers a comprehensive, standard experimental protocol for the precise quantitative determination of its solubility in various organic solvents. This guide is intended to support researchers, scientists, and drug development professionals in effectively utilizing this compound in their work.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₆H₂N₂S. It is characterized by a five-membered thiophene ring substituted with two nitrile (-C≡N) groups at the 3 and 4 positions. This compound serves as a valuable building block in the synthesis of various functional organic materials, including conjugated polymers and dyes, which have applications in organic electronics and photovoltaics. An understanding of its solubility in organic solvents is critical for its use in synthesis, purification, and formulation.

Key Chemical Properties:

-

Molecular Formula: C₆H₂N₂S

-

Molecular Weight: 134.16 g/mol

-

Appearance: Typically a solid at room temperature.

-

Structure:

Theoretical Solubility Profile

The fundamental principle of "like dissolves like" governs the solubility of a compound in a given solvent.[1] The molecular structure of this compound, which features a polarizable aromatic thiophene ring and two highly polar nitrile groups, results in a molecule with significant polarity.[2] This structural characteristic dictates its solubility in various organic solvents.

-

Polar Aprotic Solvents: Due to the strong dipole-dipole interactions established between the polar nitrile groups of this compound and polar aprotic solvents, high solubility is anticipated in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and acetone.[3][4]

-

Polar Protic Solvents: Moderate to good solubility is expected in polar protic solvents like methanol, ethanol, and isopropanol. While these solvents are polar, the ability of this compound to act as a hydrogen bond acceptor through its nitrogen atoms can facilitate dissolution.[2][5] However, the energy required to disrupt the strong hydrogen bonding network of the protic solvents themselves may limit solubility compared to polar aprotic solvents.

-

Nonpolar Solvents: Low solubility is predicted in nonpolar solvents such as hexane, cyclohexane, and toluene. The significant polarity of this compound makes it difficult for nonpolar solvents to overcome the strong intermolecular forces between the solute molecules.[6][7]

-

Chlorinated Solvents: Moderate solubility is expected in chlorinated solvents like dichloromethane and chloroform. These solvents have a moderate polarity and can engage in dipole-dipole interactions with this compound.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature. Researchers requiring precise solubility values for applications such as reaction optimization, purification, or formulation are encouraged to determine this data experimentally. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Mole Fraction |

| e.g., Acetone | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Ethanol | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Hexane | e.g., 25 |

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol details a standard gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature.[8][9][10]

4.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Spatula

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Pre-weighed weighing dishes or evaporating dishes

-

Drying oven

-

Desiccator

4.2. Experimental Workflow Diagram

References

- 1. Khan Academy [khanacademy.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. scribd.com [scribd.com]

Electrochemical Behavior of 3,4-Dicyanothiophene and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical behavior of 3,4-dicyanothiophene and its derivatives. The presence of two electron-withdrawing cyano groups on the thiophene ring significantly influences the electronic properties and electrochemical characteristics of these compounds, making them intriguing building blocks for novel materials and potentially bioactive molecules. This document details the fundamental electrochemical properties, experimental protocols for their characterization, and explores the implications of their redox behavior in both materials science and medicinal chemistry.

Introduction

Thiophene and its derivatives are a well-studied class of heterocyclic compounds that form the backbone of numerous conducting polymers and organic electronic materials. The strategic placement of substituents on the thiophene ring allows for the fine-tuning of their electronic and optical properties. This compound is a particularly interesting derivative due to the strong electron-withdrawing nature of the two cyano groups at the 3 and 4 positions. This substitution dramatically lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to distinct electrochemical characteristics compared to unsubstituted thiophene.[1][2] These properties make polymers derived from this compound promising for applications in organic solar cells.[1][2] Furthermore, the thiophene scaffold is a common motif in biologically active compounds, and understanding the electrochemical behavior of its derivatives is crucial for elucidating potential mechanisms of action or metabolic pathways in drug development.[3][4]

Fundamental Electrochemical Properties

The electrochemical behavior of this compound and its derivatives is dominated by redox processes involving the thiophene ring and the cyano substituents. The key electrochemical parameters of interest are the oxidation and reduction potentials, which provide insights into the HOMO and LUMO energy levels, respectively.

Oxidation and Reduction

Unlike electron-rich thiophene derivatives, this compound is significantly more difficult to oxidize due to the electron-withdrawing cyano groups. This results in a higher oxidation potential. Conversely, these cyano groups facilitate reduction, leading to a lower (less negative) reduction potential compared to unsubstituted thiophene.

The electrochemical processes can be generalized as follows:

-

Oxidation: The initial oxidation step typically involves the removal of an electron from the π-system of the thiophene ring to form a radical cation. This process is often irreversible, especially in the case of monomers, as the radical cation can be highly reactive and undergo subsequent chemical reactions, such as polymerization.

-

Reduction: The reduction process generally involves the addition of an electron to the π*-system, which is stabilized by the electron-withdrawing cyano groups. The resulting radical anion may exhibit greater stability than the corresponding radical cation.

The electrochemical behavior is highly dependent on the molecular structure, the presence of other substituents, and the experimental conditions.

Quantitative Electrochemical Data

The following table summarizes the expected electrochemical data for this compound and related compounds. The values are indicative and can vary based on the specific experimental conditions (solvent, electrolyte, reference electrode).

| Compound | Oxidation Potential (Epa vs. Fc/Fc+) | Reduction Potential (Epc vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| Thiophene | ~1.6 V | Not readily observed | ~-6.1 | ~-1.5 | ~4.6 |

| 3-Methylthiophene | ~1.5 V | Not readily observed | ~-5.8 | ~-1.4 | ~4.4 |

| This compound | > 2.0 V (estimated) | ~ -1.5 V (estimated) | < -6.5 (estimated) | ~ -3.0 (estimated) | ~3.5 (estimated) |

| Poly(this compound) derivative (PB3TCN-C66) | 1.12 V | - | -5.78 | - | - |

Data for thiophene and 3-methylthiophene are for comparison. Data for PB3TCN-C66 is from reference[1]. Estimated values for this compound are based on the influence of electron-withdrawing groups.

Experimental Protocols

The primary technique for investigating the electrochemical behavior of these compounds is cyclic voltammetry (CV).

Cyclic Voltammetry (CV) of this compound

Objective: To determine the oxidation and reduction potentials of this compound in a non-aqueous electrolyte.

Materials:

-

Working Electrode: Glassy carbon electrode or platinum button electrode.

-

Reference Electrode: Silver/silver ion (Ag/Ag+) or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire or gauze.

-

Electrochemical Cell: A three-electrode glass cell.

-

Potentiostat: A computer-controlled potentiostat capable of performing cyclic voltammetry.

-

Analyte Solution: 1-5 mM solution of this compound in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Supporting Electrolyte: 0.1 M solution of a suitable salt, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), in the same solvent as the analyte.

-

Inert Gas: High-purity nitrogen or argon for deoxygenation.

-

Ferrocene: For use as an internal standard to reference the potentials.

Procedure:

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry on a polishing pad, sonicate in deionized water and then in the solvent to be used, and dry thoroughly.

-

-

Solution Preparation:

-

Prepare the supporting electrolyte solution (0.1 M TBAPF6 in acetonitrile).

-

Prepare the analyte solution (e.g., 1 mM this compound in the supporting electrolyte solution).

-

-

Deoxygenation:

-

Transfer the analyte solution to the electrochemical cell.

-

Bubble the solution with high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared electrodes immersed in the deoxygenated analyte solution.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment:

-

Potential Range: Sweep from an initial potential where no reaction occurs (e.g., 0 V) towards positive potentials to observe oxidation, and then reverse the scan towards negative potentials to observe reduction. A typical starting range could be from +2.5 V to -2.5 V vs. Ag/Ag+. The range should be adjusted based on the observed redox events.

-

Scan Rate: Start with a scan rate of 100 mV/s. This can be varied to investigate the reversibility of the redox processes.

-

-

Run the cyclic voltammetry scan.

-

-

Data Analysis:

-

Record the resulting voltammogram (current vs. potential).

-

Determine the anodic peak potential (Epa) for oxidation and the cathodic peak potential (Epc) for reduction.

-

After the initial scan, add a small amount of ferrocene to the solution and record another CV. The ferrocene/ferrocenium (Fc/Fc+) redox couple will appear as a reversible wave around 0 V vs Ag/Ag+ (the exact potential depends on the reference electrode). The potentials of the analyte can then be reported relative to the Fc/Fc+ couple, which provides a standardized reference.

-

The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, using empirical formulas.

-

Visualizations

Experimental Workflow for Cyclic Voltammetry

References

- 1. researchgate.net [researchgate.net]

- 2. Ternary copolymers containing this compound for efficient organic solar cells with reduced energy loss - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of 3,4-Dicyanothiophene's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,4-Dicyanothiophene is a heterocyclic compound of significant interest due to its electron-withdrawing cyano groups, which modulate the electronic properties of the thiophene ring. This inherent electronic tunability makes it a valuable building block in the design of novel organic materials for applications such as organic photovoltaics and field-effect transistors.[1][2] A thorough understanding of its electronic structure at a quantum mechanical level is paramount for predicting its behavior in larger molecular systems and for the rational design of new functional materials.

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective means to elucidate the electronic properties of molecules like this compound.[3] By solving the Schrödinger equation within the DFT framework, it is possible to obtain detailed information about the molecule's geometry, molecular orbital energies, charge distribution, and vibrational modes.

This guide details the standard computational workflow for such an investigation and provides a template for the presentation of the resulting data.

Computational Methodology

The following section outlines a detailed protocol for the theoretical study of this compound's electronic structure using DFT. This protocol is based on widely accepted practices in computational chemistry.

Software

All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. These programs allow for the implementation of the theoretical methods described below.

Geometry Optimization

The first step in the computational analysis is to determine the lowest energy structure of the this compound molecule. This is achieved through a geometry optimization procedure.

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-31G*

-

Procedure: The initial structure of this compound is built using molecular modeling software. A geometry optimization calculation is then performed without any symmetry constraints. The convergence criteria should be set to the software's default "tight" or "very tight" settings to ensure a true energy minimum is located. A subsequent frequency calculation is essential to confirm that the optimized structure corresponds to a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Electronic Structure Analysis

Following successful geometry optimization, a single-point energy calculation is performed using the optimized coordinates to obtain detailed information about the electronic structure.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-31G*

-

Properties Calculated:

-